4-Acetylphenyl 4-bromo-3-nitrobenzoate
Description
4-Acetylphenyl 4-bromo-3-nitrobenzoate is a benzoate ester derivative featuring a bromo and nitro group at the 4- and 3-positions of the benzene ring, respectively, and an acetyl-substituted phenyl group as the ester moiety. This compound is structurally characterized by its electron-withdrawing substituents (bromo and nitro), which influence its reactivity and physical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in studies requiring precise stereochemical control, as evidenced by its use in X-ray crystallography for absolute configuration determination .
Properties
Molecular Formula |
C15H10BrNO5 |
|---|---|
Molecular Weight |
364.15g/mol |
IUPAC Name |
(4-acetylphenyl) 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C15H10BrNO5/c1-9(18)10-2-5-12(6-3-10)22-15(19)11-4-7-13(16)14(8-11)17(20)21/h2-8H,1H3 |
InChI Key |
AFTSPZMIPDFMFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ester group varies from simple alkyl (methyl, tert-butyl) to substituted aryl (4-acetylphenyl, 3-nitrophenyl), altering steric and electronic properties.
- Substituents on the benzoate ring (e.g., formyl in Methyl 4-formyl-3-nitrobenzoate) modulate reactivity toward nucleophilic or electrophilic attacks .
Physical and Chemical Properties
Notes:
Reactivity:
- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitutions to specific positions. Bromo groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ester Hydrolysis : The 4-acetylphenyl ester may hydrolyze slower than methyl or tert-butyl esters due to steric hindrance and electronic effects .
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